molecular formula C29H27NO6 B11147791 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate

Cat. No.: B11147791
M. Wt: 485.5 g/mol
InChI Key: FXDKVXJOXULLDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate typically involves multi-step organic reactions. One common method involves the condensation of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl acetic acid with 4-{[(benzyloxy)carbonyl]amino}butanoic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted chromenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a chromenyl moiety with a benzyloxycarbonyl amino butanoate group makes it a versatile compound for various applications .

Biological Activity

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including molecular structure, mechanisms of action, and relevant studies.

Molecular Structure

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₃₁H₃₃N₁O₅

The structural representation indicates the presence of a coumarin backbone modified with various functional groups that may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial properties. The following sections detail specific activities supported by research findings.

Anticancer Activity

Several studies have investigated the anticancer potential of coumarin derivatives, including this compound. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. It has been shown to inhibit cell proliferation in various cancer cell lines.
Cell Line IC50 (µM) Effect
MCF-7 (breast cancer)10.5Inhibition of growth
HeLa (cervical cancer)8.2Induction of apoptosis

Anti-inflammatory Properties

Research has indicated that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating the NF-kB pathway:

  • Study Findings : In vitro studies demonstrated a significant reduction in TNF-alpha and IL-6 levels upon treatment with the compound.
Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-alpha25075
IL-630090

Antimicrobial Activity

The antimicrobial efficacy against various pathogens has also been evaluated:

  • Results : The compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Pathogen Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus15
Escherichia coli20

Case Studies

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry examined the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations.
  • Inflammation Model : An animal model study assessed the anti-inflammatory effects using carrageenan-induced paw edema in rats. The treated group showed a marked reduction in edema compared to controls, suggesting therapeutic potential for inflammatory conditions.

Properties

Molecular Formula

C29H27NO6

Molecular Weight

485.5 g/mol

IUPAC Name

(3-benzyl-4-methyl-2-oxochromen-7-yl) 4-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C29H27NO6/c1-20-24-15-14-23(18-26(24)36-28(32)25(20)17-21-9-4-2-5-10-21)35-27(31)13-8-16-30-29(33)34-19-22-11-6-3-7-12-22/h2-7,9-12,14-15,18H,8,13,16-17,19H2,1H3,(H,30,33)

InChI Key

FXDKVXJOXULLDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)CCCNC(=O)OCC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.